Cicletanine-d4 Hydrochloride
Overview
Description
Cicletanine-d4 Hydrochloride is a novel labeled antihypertensive agent1. It exhibits a natriuretic effect comparable to that of hydrochlorothiazide and furosemide within 7 hours1. It is a furopyridine derivative with antihypertensive and diuretic properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Cicletanine-d4 Hydrochloride. However, it’s worth noting that it’s available for purchase from various chemical suppliers for research purposes12.Molecular Structure Analysis
The molecular weight of Cicletanine-d4 Hydrochloride is 302.191. Its molecular formula is C14H9D4Cl2NO21. The structure of Cicletanine-d4 Hydrochloride is complex, and it’s classified as a small molecule3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving Cicletanine-d4 Hydrochloride. However, it’s known that it’s used for research purposes1.Physical And Chemical Properties Analysis
Cicletanine-d4 Hydrochloride has a molecular weight of 302.19 and a molecular formula of C14H9D4Cl2NO21. Unfortunately, I couldn’t find more specific physical and chemical properties of Cicletanine-d4 Hydrochloride.
Scientific Research Applications
Pharmacokinetics
Cicletanine hydrochloride, a furopyridine derivative, is primarily recognized for its antihypertensive properties. A study on its pharmacokinetics involved administering 50 mg oral daily doses to non-patient subjects for 7 days. The analysis showed linear pharmacokinetic behavior, with mean half-life values of 7.3 and 7.9 hours after first and repeated dosing, respectively (Peraire et al., 1991).
Antihypertensive and Renal Protection
Cicletanine has demonstrated significant antihypertensive effects and renal protection in Dahl salt-sensitive rats. Its administration led to reduced blood pressure, decreased heart weight and vascular wall thickness, and improved renal functions and morphology (Uehara et al., 1991).
Mechanism of Action
The drug's mechanism of action includes vasorelaxant, natriuretic, and diuretic properties. Its effects might be due to stimulation of vascular prostaglandin synthesis, inhibition of cyclic GMP phosphodiesterases, and blockade of Ca2+ channels (Kalinowski et al., 1999).
Antioxidant Properties
Cicletanine also shows potential as an antioxidant. It reduced lipid peroxidation and improved kidney function in Dahl salt-sensitive rats on a high salt diet, suggesting its efficacy in protecting the kidney from salt-induced hypertension (Uehara et al., 1993).
Glucose Tolerance
A study on non-diabetic hypertensive patients revealed that cicletanine hydrochloride does not significantly change glycaemia and insulinaemia. This indicates its neutral impact on glucose regulation in such patients (Clerson et al., 1989).
Vascular Tone
Research shows cicletanine's efficacy in reversing vasoconstriction induced by endogenous sodium pump ligands. This is significant for its application in salt-sensitive hypertension, where dysregulation of the sodium pump is a key factor (Bagrov et al., 2000).
Safety And Hazards
When handling Cicletanine-d4 Hydrochloride, it’s advised to avoid dust formation, breathing mist, gas, or vapors6. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn6. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas6.
Future Directions
Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension3. There are several animal studies showing favorable cardiac effects, including reversal of cardiac hypertrophy and reduction in the extent of ischemia-induced7. These properties of the drug likely contribute to its protective effect against injury in hypertension5.
properties
IUPAC Name |
3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBAIRFQQLJJX-QZFMBAIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675765 | |
Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cicletanine-d4 Hydrochloride | |
CAS RN |
1189491-41-5 | |
Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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